molecular formula C20H30N6O3 B2933692 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione CAS No. 1014010-95-7

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione

Cat. No.: B2933692
CAS No.: 1014010-95-7
M. Wt: 402.499
InChI Key: WCCVCKLEWXYYED-UHFFFAOYSA-N
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Description

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as xanthine, the core structure is modified through alkylation and acylation reactions.

    Substitution Reactions: Introduction of the butyl, ethoxyethyl, and trimethylpyrazolyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides or similar reagents.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adjustments to reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the purine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted purines.

Biology

Biologically, 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its interactions with enzymes and receptors. It may serve as a lead compound for developing new pharmaceuticals.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in cocoa, similar in structure but with different biological effects.

    Theophylline: Used in respiratory therapies, structurally related but with distinct pharmacological actions.

Uniqueness

1-Butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl, ethoxyethyl, and trimethylpyrazolyl groups is not commonly found in other purine derivatives, making it a subject of interest for further research and development.

Properties

IUPAC Name

1-butyl-7-(2-ethoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-7-9-10-25-18(27)16-17(23(6)20(25)28)21-19(24(16)11-12-29-8-2)26-15(5)13(3)14(4)22-26/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCVCKLEWXYYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2CCOCC)N3C(=C(C(=N3)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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